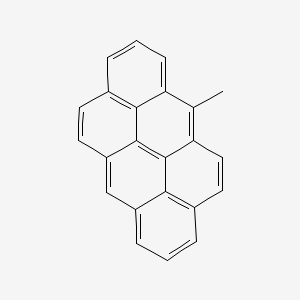

6-Methylanthanthrene

Description

6-Methylanthanthrene (CAS: 31927-64-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H14 and a molecular weight of 290.37 g/mol . Structurally, it is a methyl-substituted derivative of anthanthrene (C22H12), featuring a fused aromatic ring system with a methyl group at the 6-position. This compound is synthesized as a reference material for New Psychoactive Substances (NPS) under collaborative projects like NPS REFORM, which focuses on analytical standardization and toxicological evaluation .

Toxicologically, this compound is classified as a questionable carcinogen with experimental tumorigenic data. Studies indicate it acts as a potent initiator in carcinogenicity assays, surpassing the activity of structurally related PAHs like anthanthrene and benzo(e)pyrene . When heated, it emits acrid smoke and irritating fumes, necessitating careful handling .

Properties

IUPAC Name |

12-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14/c1-13-18-7-3-5-15-8-9-17-12-16-6-2-4-14-10-11-19(13)23(20(14)16)22(17)21(15)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGRQIOXGBWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C5C(=CC4=CC=C3)C=CC6=C5C1=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185764 | |

| Record name | Dibenzo(def,mno)chrysene, 12-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31927-64-7 | |

| Record name | 6-Methyldibenzo[def,mno]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31927-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylanthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031927647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(def,mno)chrysene, 12-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYLANTHANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIW2KJ15Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(def,mno)chrysene, 12-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, starting materials like 4,10-dibromo-dibenzo(def,mno)chrysene-6,12-dione can be used, followed by metal-catalyzed reactions to introduce the methyl group .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, often requiring stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methylanthanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield dibenzo(def,mno)chrysene-6,12-dione, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

6-Methylanthanthrene has several applications in scientific research:

Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development due to its stable structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of dibenzo(def,mno)chrysene, 12-methyl- involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The methyl substitution in 6-Methylanthanthrene distinguishes it from its parent compound, anthanthrene (CAS: 191-26-4; C22H12; MW: 276.33 g/mol) . This modification increases its molecular weight by ~14 g/mol and likely enhances lipophilicity, influencing its reactivity and biological interactions. Benzo(e)pyrene (CAS: 192-97-2), another PAH, shares a similar fused-ring system but lacks methyl substituents, contributing to differences in carcinogenic potency .

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C23H14 | 290.37 | 31927-64-7 | Methyl group at 6-position |

| Anthanthrene | C22H12 | 276.33 | 191-26-4 | Unsubstituted fused aromatic rings |

| Benzo(e)pyrene | C20H12 | 252.31 | 192-97-2 | Five fused rings, no methyl groups |

Carcinogenic Activity

- This compound: Demonstrated potent carcinogenic initiation in mouse skin assays, producing 70 papillomas and 27 carcinomas in a cohort of 45–48 mice after prolonged exposure .

- Anthanthrene: Inactive in the same assays, highlighting the critical role of the methyl group in enhancing carcinogenicity .

- Benzo(e)pyrene: Alone, it is non-carcinogenic but exhibits cocarcinogenic effects when combined with benzo(a)pyrene, synergistically increasing tumor incidence .

Discrepancies and Limitations

- The CAS 31927-64-7, cited in multiple sources, is prioritized here .

- Data Gaps : Comparative studies on metabolic pathways, environmental fate, and long-term toxicity of this compound remain sparse, warranting further research.

Biological Activity

6-Methylanthanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity. As a derivative of anthracene, this compound exhibits unique properties that contribute to its reactivity and biological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its carcinogenic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H12 and features a fused ring structure characteristic of PAHs. Its structure allows for significant electron delocalization, which is crucial for its interactions with biological macromolecules such as DNA and proteins.

Carcinogenic Potential

Research indicates that this compound acts as a potent initiator of carcinogenesis. It has been classified among other PAHs that are known to induce tumors in animal models. The compound's activity is often assessed using skin painting assays in mice, where its ability to initiate tumor formation is evaluated.

Table 1: Carcinogenicity of Selected PAHs

| Compound | Initiator | Complete Carcinogen | Cocarcinogen |

|---|---|---|---|

| This compound | Yes | No | Yes |

| Benzo(a)pyrene | Yes | Yes | Yes |

| Chrysene | Yes | Yes | Moderate |

| Pyrene | Moderate | No | Yes |

*Data adapted from various studies on PAH carcinogenicity .

The biological activity of this compound primarily involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules. These interactions can lead to mutagenic changes in DNA, contributing to the initiation of cancerous processes.

-

Metabolic Activation :

- The compound undergoes biotransformation primarily via cytochrome P450 enzymes, leading to the formation of epoxides.

- These epoxides can covalently bind to DNA, resulting in adduct formation.

-

DNA Adduct Formation :

- Studies have demonstrated that this compound forms stable DNA adducts, which are critical in the mutagenesis process.

- The persistence of these adducts can disrupt normal cellular functions and lead to malignant transformations.

Case Studies

Several studies have investigated the effects of this compound in animal models:

- Skin Tumor Promotion Study : In a study where mice were treated with this compound followed by a promoter (croton oil), significant tumor development was observed, indicating its role as an initiator in a two-stage carcinogenesis model .

- Long-term Exposure Studies : Chronic exposure studies have shown increased tumor incidence in rats exposed to various concentrations of PAHs including this compound. These studies provide insights into the dose-response relationship and the potential risks associated with environmental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.